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molecular formula C6H2BrF2NO2 B1267342 1-Bromo-2,4-difluoro-5-nitrobenzene CAS No. 345-24-4

1-Bromo-2,4-difluoro-5-nitrobenzene

Cat. No. B1267342
M. Wt: 237.99 g/mol
InChI Key: OOUUWURPSUSDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754226B2

Procedure details

To a suspension of 1-bromo-2,4-difluorobenzene (11.7 mL, 104 mmol) in 96 mL concentrated H2SO4 at 0° C. was added concentrated HNO3 (85 mL) dropwise maintaining the temperature below 20° C. The resulting mixture was stirred for 10 minutes at 0° C., then poured into a mixture of ether and ice water with vigorous stirring. The aqueous phase was separated and extracted with ether. The combined organic phases were washed with aqueous NaHCO3 and brine, dried and concentrated. The residue was purified using silica gel column chromatography with 15% acetone in hexanes to provide 1-bromo-2,4-difluoro-5-nitrobenzene (23 g, 96.6 mmol, 93.3% yield) as yellow oil.
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
96 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[F:9].[N+:10]([O-])([OH:12])=[O:11].CCOCC>OS(O)(=O)=O>[Br:1][C:2]1[CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]([F:8])=[CH:4][C:3]=1[F:9]

Inputs

Step One
Name
Quantity
11.7 mL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)F
Name
Quantity
96 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
85 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 10 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
dropwise maintaining the temperature below 20° C
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic phases were washed with aqueous NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 96.6 mmol
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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